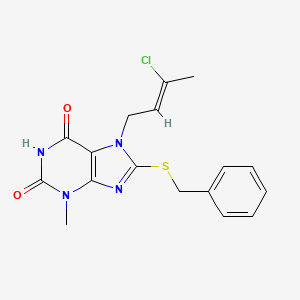

8-Benzylsulfanyl-7-(3-chloro-but-2-enyl)-3-methyl-3,7-dihydro-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bencilo sulfanyl-7-(3-cloro-but-2-enil)-3-metil-3,7-dihidro-purina-2,6-diona es un compuesto orgánico sintético que pertenece a la familia de las purinas. Las purinas son compuestos orgánicos aromáticos heterocíclicos, que son significativos en bioquímica debido a su papel en los ácidos nucleicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilo sulfanyl, una cadena lateral cloro-but-enil y un grupo metilo unido al núcleo de purina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 8-Bencilo sulfanyl-7-(3-cloro-but-2-enil)-3-metil-3,7-dihidro-purina-2,6-diona generalmente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común puede incluir:

Formación del núcleo de purina: Partiendo de un precursor de purina adecuado, como la 6-cloropurina, se forma la estructura central.

Introducción del grupo bencilo sulfanyl: Este paso implica la sustitución nucleofílica de un grupo bencilotiol en el núcleo de purina.

Adición de la cadena lateral cloro-but-enil: Este paso puede implicar una reacción de halogenación seguida de una reacción de acoplamiento para introducir la cadena lateral cloro-but-enil.

Metilación: El paso final implica la metilación del núcleo de purina para obtener el compuesto deseado.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse a la cadena lateral cloro-but-enil, convirtiendo potencialmente el grupo cloro en un grupo hidroxilo.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo cloro, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.

Reducción: Reactivos como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) en disolventes anhidros.

Sustitución: Nucleófilos como aminas, tioles o alcóxidos en condiciones básicas.

Principales productos

- **

Sulfóxidos y sulfonas: De las reacciones de oxidación.

Alcoholes: De la reducción del grupo cloro.

Propiedades

Fórmula molecular |

C17H17ClN4O2S |

|---|---|

Peso molecular |

376.9 g/mol |

Nombre IUPAC |

8-benzylsulfanyl-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C17H17ClN4O2S/c1-11(18)8-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,20,23,24)/b11-8- |

Clave InChI |

LEPWNUWRQOBYTD-FLIBITNWSA-N |

SMILES isomérico |

C/C(=C/CN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C)/Cl |

SMILES canónico |

CC(=CCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B11986638.png)

![N-(3-{[(2,4-ditert-pentylphenoxy)acetyl]amino}phenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide](/img/structure/B11986641.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986646.png)

![Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11986656.png)

![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986679.png)

![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11986685.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986701.png)

![8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986708.png)

![[9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11986716.png)

![3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11986727.png)